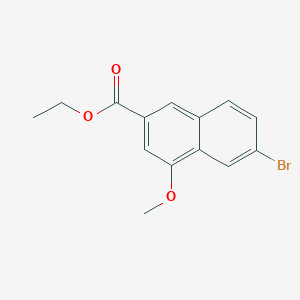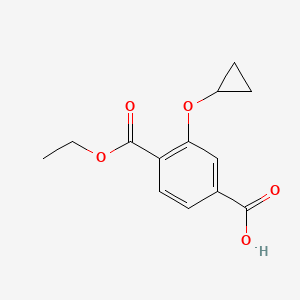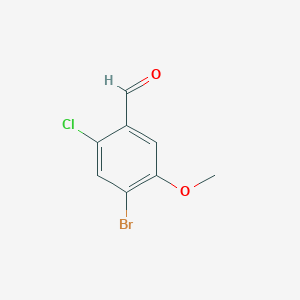
4-Bromo-2-chloro-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H6BrClO2 . It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-2-chloro-5-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 2-fluoro-4-bromobenzaldehyde through metal halogen exchange and formylation with a formyl source at 0°C. This intermediate is then reacted with methanol in the presence of potassium carbonate to yield this compound .
Industrial Production Methods:
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
4-Bromo-2-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution: Products include various substituted benzaldehydes depending on the substituent introduced.
Oxidation: The major product is 4-Bromo-2-chloro-5-methoxybenzoic acid.
Reduction: The major product is 4-Bromo-2-chloro-5-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-5-methoxybenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify the structure and function of target molecules. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function .
Comparación Con Compuestos Similares
4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-2-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2-hydroxybenzaldehyde: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness:
4-Bromo-2-chloro-5-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it undergoes
Propiedades
Fórmula molecular |
C8H6BrClO2 |
|---|---|
Peso molecular |
249.49 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3 |
Clave InChI |
CNRVLIJLZZQMEM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



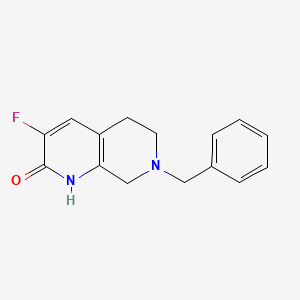
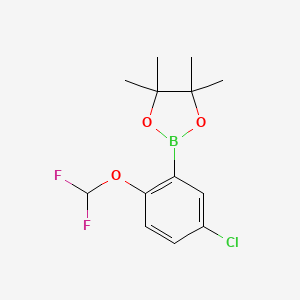
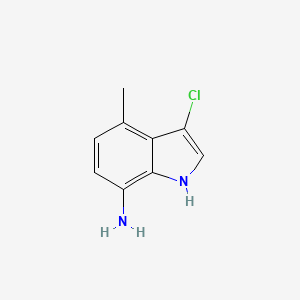
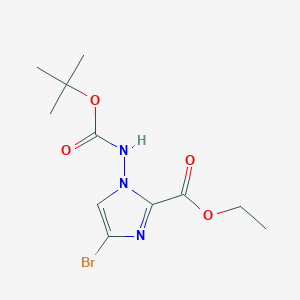
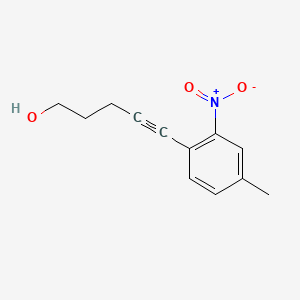
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)
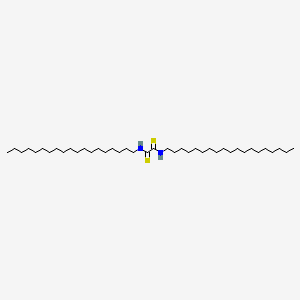
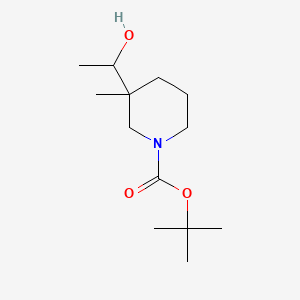
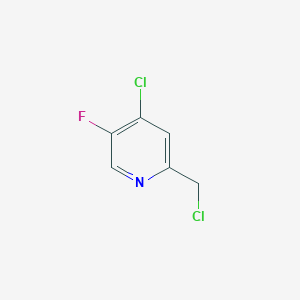
![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)

